molecular formula C19H16F3N3O3S B132755 Dhocf3BTPA CAS No. 140926-49-4

Dhocf3BTPA

Cat. No.: B132755
CAS No.: 140926-49-4
M. Wt: 423.4 g/mol
InChI Key: VHPPSROXTVQXDZ-UHFFFAOYSA-N
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Description

Dhocf3BTPA: is a complex organic compound with a molecular formula of C19H16F3N3O3S. This compound is characterized by its unique structure, which includes a pyridazine ring, a benzothiazole moiety, and a trifluoromethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhocf3BTPA typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Benzothiazole Moiety: This step involves the reaction of the pyridazine intermediate with a benzothiazole derivative, often under acidic or basic conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dhocf3BTPA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Dhocf3BTPA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dhocf3BTPA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group and benzothiazole moiety play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-methylbenzothiazol-2-yl)methyl)-1-pyridazineacetic acid
  • 3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-chlorobenzothiazol-2-yl)methyl)-1-pyridazineacetic acid

Uniqueness

The presence of the trifluoromethyl group in Dhocf3BTPA distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a unique and valuable compound for research and development.

Properties

CAS No.

140926-49-4

Molecular Formula

C19H16F3N3O3S

Molecular Weight

423.4 g/mol

IUPAC Name

2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]-5,6,7,8-tetrahydrophthalazin-1-yl]acetic acid

InChI

InChI=1S/C19H16F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h5-7H,1-4,8-9H2,(H,26,27)

InChI Key

VHPPSROXTVQXDZ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O

Canonical SMILES

C1CCC2=C(C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O

Key on ui other cas no.

140926-49-4

Synonyms

3,4-dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid
DHOCF3BTPA

Origin of Product

United States

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